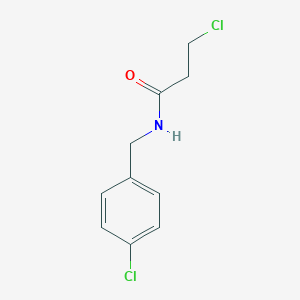

3-chloro-N-(4-chlorobenzyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-[(4-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJINUSIFYWTQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394092 | |

| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103038-67-1 | |

| Record name | 3-chloro-N-(4-chlorobenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide

Introduction and Chemical Identity

3-chloro-N-(4-chlorobenzyl)propanamide belongs to the class of N-substituted propanamides. These are compounds containing a propanamide backbone with a substituent attached to the amide nitrogen. The structure is characterized by a propyl chain with a chlorine atom at the 3-position and an N-benzyl group, which is further substituted with a chlorine atom at the 4-position of the phenyl ring. This specific arrangement of chloro-substituents on both the aliphatic chain and the aromatic ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Such halogenated organic compounds are pivotal in tuning the electronic and lipophilic properties of molecules in drug discovery and materials science.

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be estimated based on its structure and data from analogous compounds such as 3-chloro-N-(3-chlorobenzyl)propanamide (CAS: 103040-54-6) and 3-chloro-N-(4-chlorophenyl)propanamide (CAS: 19314-16-0).[1][2]

| Property | Value (Estimated) | Source |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₁₀H₁₁Cl₂NO | (Calculated) |

| Molecular Weight | 232.11 g/mol | (Calculated) |

| IUPAC Name | 3-chloro-N-[(4-chlorophenyl)methyl]propanamide | (Generated) |

| Appearance | White to off-white solid | (Inferred) |

| Melting Point | >120 °C | (Inferred from[3]) |

| Boiling Point | >350 °C | (Estimated) |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Insoluble in water. | (Inferred) |

| XLogP3 | ~2.7 | (Estimated based on[2]) |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is via the acylation of 4-chlorobenzylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A mild base, typically a tertiary amine like triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct formed from the protonated amide and the expelled chloride ion. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The use of a non-nucleophilic base like TEA is critical to avoid side reactions where the base itself would compete with the primary amine in attacking the acyl chloride.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials: 4-chlorobenzylamine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add 4-chlorobenzylamine and anhydrous DCM.

-

Add triethylamine to the solution.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 3-chloropropionyl chloride to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques is essential. The choice of methods allows for unambiguous structural confirmation and quantification of impurities.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include aromatic protons, the methylene (-CH₂-) protons of the benzyl group, and the two methylene groups (-CH₂CH₂-) of the propanamide chain.

-

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would display distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorption bands would be the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1640 cm⁻¹), and the N-H bend (amide II) (around 1550 cm⁻¹).[6]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and quantifying any impurities. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically suitable.

Caption: A typical analytical workflow for the characterization of the final product.

Applications and Research Directions

N-substituted propanamides are valuable scaffolds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its structural motifs suggest several potential areas of research.

-

Medicinal Chemistry: Halogenated amides are explored for a variety of biological activities. Analogous compounds have shown potential antimicrobial and anticancer properties.[3] The reactive 3-chloro group can be used as a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. For instance, the chlorine can be displaced by nucleophiles to create diverse derivatives.

-

Organic Synthesis: This compound is a useful building block. The amide functionality and the two chloro-substituents provide multiple reactive sites for constructing more complex molecular architectures.[3]

-

Agrochemicals: Many commercial pesticides and herbicides contain N-aryl or N-benzyl amide structures. The specific substitution pattern of this compound could be investigated for potential bioactivity in an agricultural context.

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] Keep the container tightly closed.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]

-

National Center for Biotechnology Information (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Database. Retrieved from [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

-

National Center for Biotechnology Information (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. PubChem Compound Database. Retrieved from [Link]

-

Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

-

Indian Chemical News (2019). Handling Chlorine Safely. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Euro Chlor (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

- Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

National Institute of Standards and Technology (NIST) (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT) Environmental Health & Safety (EHS) (n.d.). Chemicals. Retrieved from [Link]

-

The Journal of Organic Chemistry (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved from [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1956. [Link]

-

Health and Safety Executive (HSE) (1999). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

Sources

- 1. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-N-(3-chlorobenzyl)propanamide | C10H11Cl2NO | CID 17071147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. docbrown.info [docbrown.info]

- 7. CCOHS: Chlorine [ccohs.ca]

- 8. njuajif.org [njuajif.org]

- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]

A Comprehensive Technical Guide to 3-chloro-N-(4-chlorobenzyl)propanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical entity "3-chloro-N-(4-chlorobenzyl)propanamide," a compound of interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is not widely available in public databases, this document extrapolates its properties and synthetic pathways based on established chemical principles and data from closely related analogs. We will delve into its nomenclature, predicted physicochemical properties, a detailed synthesis protocol, and potential applications, all grounded in authoritative chemical literature.

Nomenclature and Structural Identification

The formal nomenclature for a chemical compound is crucial for unambiguous identification. Based on the structural components, the IUPAC (International Union of Pure and Applied Chemistry) name is determined as follows:

-

Parent Chain: The longest carbon chain containing the principal functional group (the amide) is a three-carbon chain, hence "propanamide."

-

Substituents on the Parent Chain: A chlorine atom is attached to the third carbon of the propanamide chain, leading to the prefix "3-chloro."

-

Substituents on the Amide Nitrogen: A 4-chlorobenzyl group is attached to the nitrogen atom of the amide. This is denoted by the prefix "N-(4-chlorobenzyl)."

Combining these elements, the correct IUPAC name for the topic compound is This compound . To avoid ambiguity with isomers where the chlorine is on the phenyl ring but not part of a benzyl group, a more descriptive IUPAC name is 3-chloro-N-[(4-chlorophenyl)methyl]propanamide .[1]

For computational and database search purposes, several key identifiers are used:

| Identifier | Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CCCl)Cl |

| InChI | InChI=1S/C10H11Cl2NO/c11-5-4-10(14)13-7-8-1-2-9(12)3-6-8/h1-3,6H,4-5,7H2,(H,13,14) |

| InChIKey | YULIOQXLKNFWAF-UHFFFAOYSA-N (for the 3-chloro isomer) |

| Molecular Weight | 232.11 g/mol |

Note: The InChI and InChIKey are provided for the isomeric compound 3-chloro-N-(3-chlorobenzyl)propanamide as a close reference.[1]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Comparison |

| Melting Point | 120-130 °C | Based on the melting point of 3-chloro-N-(4-chlorophenyl)propanamide (120-125 °C), the introduction of a methylene linker is expected to have a minor effect.[3] |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar amide group suggest a high boiling point, likely with decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The presence of two chloro-substituents and a significant hydrocarbon structure will limit water solubility. The polar amide group will confer solubility in polar organic solvents. |

| Appearance | White to off-white crystalline solid. | Typical appearance for similar organic compounds.[3] |

Synthesis of this compound: A Detailed Protocol

The most direct and widely used method for synthesizing N-substituted amides is the reaction of an amine with an acyl chloride.[4][5][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The synthesis involves the reaction of 4-chlorobenzylamine with 3-chloropropionyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product. A base is typically added to neutralize the hydrogen chloride byproduct.[4][5]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4-chlorobenzylamine (1.0 eq)

-

3-chloropropionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Potential Applications and Biological Relevance

Halogenated amides are a class of compounds with diverse biological activities. While the specific applications of this compound are not documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.

-

Antimicrobial and Antifungal Agents: The presence of chloro-substituents on aromatic rings is a common feature in many antimicrobial and antifungal compounds. These groups can enhance lipophilicity, facilitating cell membrane penetration.

-

Anticancer Research: N-substituted amides with halogenated phenyl groups have been investigated for their potential as anticancer agents.[3] The specific combination of the chloroalkyl chain and the chlorobenzyl moiety could lead to novel interactions with biological targets.

-

Building Blocks in Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom on the propanamide chain is a good leaving group, allowing for further functionalization through nucleophilic substitution reactions.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

"this compound" is a halogenated N-substituted amide with potential applications in medicinal chemistry and organic synthesis. While direct experimental data is limited, its properties and synthesis can be reliably predicted based on established chemical principles and data from close structural analogs. The detailed synthesis protocol provided in this guide offers a practical pathway for its preparation, enabling further research into its chemical and biological properties.

References

-

PubChem. 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-chloro-N-(3-chlorobenzyl)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. National Center for Biotechnology Information. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

- Narayana Swamy, G. et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

- Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.

-

Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

YouTube. synthesis of amides from acid chlorides. [Link]

Sources

- 1. 3-chloro-N-(3-chlorobenzyl)propanamide | C10H11Cl2NO | CID 17071147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

"3-chloro-N-(4-chlorobenzyl)propanamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(4-chlorobenzyl)propanamide

Introduction

This compound is a substituted amide that serves as a valuable bifunctional molecule. Its structure incorporates a reactive primary alkyl chloride and a stable N-benzyl amide linkage, making it a versatile intermediate for the synthesis of more complex molecular architectures in drug discovery and materials science. The strategic placement of chlorine atoms on both the aliphatic chain and the aromatic ring offers distinct sites for subsequent chemical modifications. This guide provides a comprehensive exploration of a robust and efficient pathway for the synthesis of this target compound, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for product validation.

Retrosynthetic Analysis and Strategic Approach

The most logical and direct approach to constructing this compound is through the formation of the central amide bond. A retrosynthetic disconnection across the amide C-N bond reveals two key synthons: an amine component, 4-chlorobenzylamine , and a reactive acylating agent, 3-chloropropionyl chloride .

This strategy is predicated on the well-established nucleophilic acyl substitution reaction, a cornerstone of organic synthesis known for its high efficiency and reliability.[1][2] The reaction involves the attack of a nucleophilic amine on an electrophilic acyl chloride, leading to the formation of a stable amide and the liberation of hydrogen chloride (HCl).[3][4]

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step addition-elimination mechanism.[4]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine at the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This attack breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl pi-bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrogen chloride byproduct generated during the reaction. The HCl would otherwise react with the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[3] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically employed for this purpose.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Solvent Data

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |

| 4-chlorobenzylamine | C₇H₈ClN | 141.60 | 1.42 g | 10.0 | 1.164 |

| 3-chloropropionyl chloride | C₃H₄Cl₂O | 126.97[6] | 1.33 g | 10.5 | 1.340 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 mL | 11.0 | 0.726 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | 1.326 |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzylamine (1.42 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

-

Cooling and Base Addition: Cool the resulting solution to 0 °C using an ice-water bath. Add triethylamine (1.52 mL, 11.0 mmol) dropwise to the stirred solution.

-

Acyl Chloride Addition: In a separate, dry vial, dissolve 3-chloropropionyl chloride (1.33 g, 10.5 mmol) in dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic impurities, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Sources

- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 2. Amide Synthesis [fishersci.it]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 3-chloro-N-(4-chlorobenzyl)propanamide as a Novel Antimicrobial Agent

Introduction: The Rationale for Investigating Novel Halo-Amides in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Within this landscape, halogenated organic compounds have historically demonstrated a broad spectrum of biological activities. This document outlines a comprehensive framework for the investigation of 3-chloro-N-(4-chlorobenzyl)propanamide , a compound of interest due to its unique structural features, which include a reactive chloropropyl group and a substituted benzylamide moiety. While the antimicrobial properties of this specific molecule are yet to be extensively documented, its constituent functional groups suggest a potential for biological activity, making it a candidate for systematic evaluation.

These application notes are designed for researchers, scientists, and drug development professionals, providing a structured approach to the synthesis, characterization, and biological evaluation of this compound as a potential antimicrobial agent. The protocols herein are based on established, robust methodologies to ensure scientific integrity and reproducibility.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-[(4-chlorophenyl)methyl]propanamide | - |

| Molecular Formula | C10H11Cl2NO | - |

| Molecular Weight | 232.11 g/mol | - |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CCCl)Cl | - |

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step in the evaluation of any novel compound. The most direct and widely used method for the synthesis of N-substituted amides is the acylation of an amine with an acyl chloride[].

Protocol 1.1: Synthesis of this compound

This protocol details the synthesis of the title compound via the reaction of 4-chlorobenzylamine with 3-chloropropanoyl chloride. The reaction is exothermic and should be performed with appropriate cooling[].

Materials:

-

4-chlorobenzylamine

-

3-chloropropanoyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 1.2: Characterization of the Synthesized Compound

Confirmation of the chemical identity and purity of the synthesized compound is critical. The following spectroscopic methods are recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The hindered rotation about the C-N amide bond may result in the non-equivalence of protons near the amide group[2].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide group (C=O stretch around 1640-1680 cm⁻¹ and N-H stretch for a secondary amide around 3300 cm⁻¹)[3][4].

-

Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound, which should be >95% for biological testing.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial step in evaluating the antimicrobial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism[5]. The broth microdilution method is a standardized and widely accepted technique for MIC determination[6][7][8][9].

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[6][8].

Materials:

-

Synthesized and purified this compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile DMSO for stock solution preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer and incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in sterile DMSO.

-

Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (inoculum without the compound), a negative control (broth only), and a sterility control for the compound. Also, run a parallel dilution series with a standard antibiotic.

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.

Caption: Hypothetical Mechanism of Action via Membrane Disruption.

Part 4: Cytotoxicity Assessment

It is crucial to assess the selectivity of a potential antimicrobial agent. The compound should exhibit toxicity towards microbial cells at concentrations that are non-toxic to mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability.[10][11][12]

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Sterile 96-well cell culture plates

-

Test compound

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | Exposure Time (h) | IC₅₀ (µM) of Test Compound |

| HEK293 | 24 | |

| 48 | ||

| HepG2 | 24 | |

| 48 |

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and systematic approach to the preliminary evaluation of this compound as a potential antimicrobial agent. A promising candidate would exhibit potent antimicrobial activity (low MIC values) against a range of pathogens and a high selectivity index (IC₅₀ in mammalian cells >> MIC). Positive results from these initial in vitro studies would warrant further investigation, including time-kill kinetic studies, resistance development assays, and ultimately, in vivo efficacy and toxicity studies in animal models.

References

-

PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

te Winkel, J. D., Gray, D. A., Seistrup, K. H., Hamoen, L. W., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology, 4, 29. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3684-3688. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

Stokes, J. M., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere, 5(4), e00588-20. Retrieved from [Link]

-

ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2018). How to measure bacterial membrane potential by fluorescence measurement or imaging?. Retrieved from [Link]

-

Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

MDPI. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. Retrieved from [Link]

-

Protocols.io. (2025). MTT Assay. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. protocols.io [protocols.io]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay [protocols.io]

Application Note & Protocols for Target Identification of 3-chloro-N-(4-chlorobenzyl)propanamide

A Guide for Researchers in Chemical Biology and Drug Discovery

Abstract

This document provides a comprehensive guide for the target identification of 3-chloro-N-(4-chlorobenzyl)propanamide, a putative covalent inhibitor. Given the limited existing biological data for this specific molecule[1], this guide is structured as a foundational workflow for researchers to elucidate its mechanism of action and identify its cellular binding partners. We will detail the rationale and step-by-step protocols for the design and synthesis of a chemical probe, the application of affinity-based protein profiling (AfBPP) for target discovery, and the subsequent validation of identified targets using the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals with a background in chemical biology and proteomics.

Introduction: The Challenge of Target Identification for Covalent Inhibitors

Covalent inhibitors have seen a resurgence in drug discovery, offering potent and durable therapeutic effects[2]. However, their inherent reactivity can lead to off-target effects, making a thorough understanding of their cellular interactome crucial for safe and effective drug development[3]. The compound this compound possesses a reactive chloromethyl group, suggesting a potential for covalent modification of nucleophilic residues in proteins. Identifying the specific protein targets of such molecules is a key challenge in chemical biology[4].

Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the unbiased identification of small molecule-protein interactions directly in a cellular context[5]. Among these, affinity-based protein profiling (AfBPP) is a robust method for enriching and identifying the targets of a bioactive compound[6][7]. This approach relies on the synthesis of a chemical probe derived from the molecule of interest, which is then used to "fish out" its binding partners from a complex biological sample[4].

Subsequent validation of putative targets is essential to confirm genuine interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and cell lysates[8][9][10]. CETSA measures the change in thermal stability of a protein upon ligand binding, providing direct evidence of a physical interaction[8].

This guide will walk through the entire workflow, from initial probe design to final target validation, providing both the theoretical underpinnings and detailed, actionable protocols.

Designing and Synthesizing a Chemical Probe

The first critical step in AfBPP is the design and synthesis of a chemical probe[4][11]. A well-designed probe retains the biological activity of the parent compound while incorporating a reporter tag for detection and enrichment. The probe typically consists of three key components: the parent molecule (for target recognition), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging)[12].

For this compound, we will design a probe that incorporates a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction[5][13]. This two-step approach is often preferred as it minimizes potential steric hindrance from a bulky biotin tag during initial target engagement[5].

Proposed Synthesis of an Alkyne-Functionalized Probe

The synthesis will involve modifying the parent compound with a linker terminating in an alkyne. A possible synthetic route is outlined below.

Diagram 1: Proposed Synthesis of Alkyne Probe

Caption: Synthetic scheme for the alkyne probe of this compound.

Protocol: Synthesis of Alkyne Probe

Materials:

-

4-chlorobenzylamine

-

5-hexynoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Lithium diisopropylamide (LDA) solution

-

Tetrahydrofuran (THF), anhydrous

-

1-bromo-2-chloroethane

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Amide Formation: a. Dissolve 4-chlorobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Slowly add 5-hexynoyl chloride (1.1 eq) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by TLC. g. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. h. Extract the aqueous layer with DCM (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography to yield N-(4-chlorobenzyl)-5-hexynamide.

-

Introduction of the Covalent Warhead: a. Dissolve the amide intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add LDA solution (1.1 eq) and stir for 30 minutes at -78 °C. d. Add 1-bromo-2-chloroethane (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight. e. Quench the reaction with saturated aqueous ammonium chloride. f. Extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the final alkyne probe by column chromatography. i. Characterize the final product by NMR and mass spectrometry.

Affinity-Based Protein Profiling (AfBPP) Workflow

The synthesized alkyne probe will be used to label its protein targets in a cellular lysate. The labeled proteins are then conjugated to a biotin tag for enrichment on streptavidin beads, followed by identification using mass spectrometry.

Diagram 2: AfBPP Workflow

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol: AfBPP for Target Identification

Materials:

-

Cultured cells of interest (e.g., HeLa, HEK293T)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Alkyne probe (synthesized as above)

-

DMSO

-

BCA Protein Assay Kit

-

Azide-biotin tag (e.g., Biotin-PEG4-Azide)

-

Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Urea solution (8M)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS instrumentation

Procedure:

-

Cell Lysis and Protein Quantification: a. Harvest cultured cells and wash with cold PBS. b. Lyse cells in appropriate lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris. d. Collect the supernatant (proteome lysate) and determine the protein concentration using a BCA assay. e. Normalize all samples to a final concentration of 1-2 mg/mL.

-

Probe Labeling: a. In microcentrifuge tubes, add 1 mg of proteome lysate. b. Treat the lysate with the alkyne probe (e.g., 10 µM final concentration) or DMSO as a vehicle control. For competition experiments, pre-incubate the lysate with the parent compound (this compound) for 30 minutes before adding the alkyne probe. c. Incubate for 1 hour at 37 °C.

-

Click Chemistry Reaction: a. To the probe-labeled lysate, add the following click chemistry reagents in order: i. Azide-biotin tag (final concentration 100 µM) ii. TCEP (final concentration 1 mM) iii. TBTA (final concentration 100 µM) iv. CuSO4 (final concentration 1 mM) b. Vortex and incubate at room temperature for 1 hour.

-

Enrichment of Labeled Proteins: a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation. c. Pellet the beads by centrifugation (e.g., 1,500 x g for 2 minutes). d. Discard the supernatant and wash the beads sequentially with: i. 1% SDS in PBS (3x) ii. 8M urea in 100 mM Tris-HCl, pH 8.0 (3x) iii. PBS (3x)

-

On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in 8M urea. b. Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37 °C. c. Alkylate cysteine residues with IAA (55 mM) for 20 minutes in the dark. d. Dilute the urea to <2M with 100 mM Tris-HCl, pH 8.0. e. Add trypsin and incubate overnight at 37 °C. f. Collect the supernatant containing the tryptic peptides. g. Acidify the peptides with formic acid and desalt using C18 StageTips. h. Analyze the peptides by LC-MS/MS.

-

Data Analysis: a. Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or SEQUEST. b. Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and the competition sample. These are your primary target candidates.

Table 1: Experimental Parameters for AfBPP

| Parameter | Recommended Value | Rationale |

| Protein Lysate Concentration | 1-2 mg/mL | Ensures sufficient protein for detection while minimizing non-specific binding. |

| Alkyne Probe Concentration | 1-10 µM | Should be optimized based on the potency of the parent compound. |

| Parent Compound (Competitor) | 100x excess of probe | Used to distinguish specific targets from non-specific binders. |

| Click Reaction Time | 1 hour | Sufficient for efficient ligation under these conditions. |

| Streptavidin Bead Volume | 50 µL of slurry per mg lysate | Provides sufficient binding capacity for biotinylated proteins. |

| Wash Stringency | Sequential SDS and urea washes | Critical for removing proteins that non-specifically adsorb to the beads. |

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of the parent compound to the identified protein candidates in a cellular environment[9][14][15]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm)[8].

Diagram 3: CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blotting

Materials:

-

Cultured cells

-

This compound

-

DMSO

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Primary antibody against the protein of interest

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the parent compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. c. Incubate for 1-2 hours at 37 °C.

-

Heating: a. Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70 °C in 2-3 °C increments) for 3 minutes, followed by a cooling step to 25 °C. Include an unheated control.

-

Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge at 20,000 x g for 20 minutes at 4 °C to pellet the precipitated proteins.

-

Analysis of Soluble Fraction: a. Carefully collect the supernatant (soluble fraction). b. Denature the protein samples by boiling in SDS-PAGE loading buffer. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target candidate, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system.

-

Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the intensities to the unheated control (100% soluble). c. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and DMSO-treated samples. d. Determine the melting temperature (Tm) for each condition. A shift in Tm in the compound-treated sample indicates target engagement.

Table 2: Representative CETSA Data

| Temperature (°C) | % Soluble Protein (DMSO) | % Soluble Protein (Compound) |

| 40 | 100 | 100 |

| 45 | 98 | 99 |

| 50 | 85 | 95 |

| 55 | 52 | 80 |

| 60 | 20 | 55 |

| 65 | 5 | 25 |

| 70 | 2 | 8 |

| Tm | ~56 °C | ~61 °C |

Conclusion

The workflow described in this application note provides a robust framework for the target identification of this compound, a putative covalent inhibitor. By combining the power of chemical probe synthesis, affinity-based protein profiling, and biophysical validation with CETSA, researchers can confidently identify and confirm the cellular targets of this and other novel bioactive compounds. This multi-pronged approach is essential for elucidating the mechanism of action, understanding potential off-target effects, and advancing promising molecules through the drug discovery pipeline.

References

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2868. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Summary for CID 177064. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. PubChem Compound Summary for CID 4218506. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. PubChem Compound Summary for CID 17071147. Retrieved from [Link]

-

Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-10. [Link]

-

Yang, Y., & Li, J. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

-

Yin, F., Wang, Y., Gu, Z., & Hu, H. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Chinese Medicine, 15(1), 1-17. [Link]

-

Scholze, J., & Superti-Furga, G. (2013). Affinity-based chemoproteomics with small molecule-peptide conjugates. Methods in molecular biology (Clifton, N.J.), 977, 143-155. [Link]

-

Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Modular approaches to synthesize activity-and affinity-based chemical probes. Frontiers in chemistry, 2, 14. [Link]

-

Wang, D., Li, J., Li, P., & Wang, Y. (2019). Affinity-based protein profiling reveals cellular targets of photoreactive anticancer inhibitors. ACS chemical biology, 14(12), 2648-2656. [Link]

-

Zhang, T., Inobe, T., & Gray, N. S. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1394, 239-249. [Link]

-

Pan, S., Zhang, H., Wang, C., Yao, S. C., & Yao, S. Q. (2016). Target identification of natural products and bioactive compounds using affinity-based probes. Natural product reports, 33(5), 620-630. [Link]

-

Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2868. [Link]

-

Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Ho, Y., Gruhler, A., Heilbut, A., Bader, G. D., Moore, L., Adams, S. L., ... & Tyers, M. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry. Nature, 415(6868), 180-183. [Link]

-

Zhang, T., Inobe, T., & Gray, N. S. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1394, 239-249. [Link]

-

Willems, L. I., de Jong, A. W., van den Nieuwendijk, A. M., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(16), 2911. [Link]

-

Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current opinion in chemical biology, 56, 91-97. [Link]

-

Morgan, H. R., & Parker, C. G. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 631-654. [Link]

-

Laqtom, N. N., & Moleirinho, S. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(10), 1898-1907. [Link]

-

van der Wouden, M., van der Meel, R., & Hennink, W. E. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceutical research, 36(8), 114. [Link]

-

Yathirajan, H. S., Siddegowda, M. S., Gerber, T., Hosten, E., & Betz, R. (2012). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o148. [Link]

-

Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

Sources

- 1. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. genesandcancer.com [genesandcancer.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-N-(4-chlorobenzyl)propanamide

Welcome to the technical support center for "3-chloro-N-(4-chlorobenzyl)propanamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized via the Schotten-Baumann reaction.[1][2][3][4] This involves the acylation of 4-chlorobenzylamine with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A clear understanding of the potential impurities is the first step toward effective purification. The primary impurities to consider are:

-

Unreacted Starting Materials:

-

4-chlorobenzylamine (a primary amine)

-

3-chloropropanoyl chloride (a reactive acyl chloride)

-

-

Hydrolysis Byproduct:

-

3-chloropropionic acid (from the reaction of 3-chloropropanoyl chloride with water)

-

-

Side-Reaction Products:

-

Over-acylated products (diacylation of the amine, though less common for secondary amides).

-

The purification strategy, therefore, must be designed to effectively separate the desired amide from these specific impurities.

Core Purification Workflow

A typical purification workflow for this compound involves an initial workup followed by either recrystallization or column chromatography.

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent system can be identified.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[5][6] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent or when the supersaturation level is too high.

Troubleshooting Steps:

-

Re-dissolve the oil: Add more solvent to the mixture and heat until the oil completely dissolves.

-

Slow cooling: Allow the solution to cool very slowly. Rapid cooling often favors oil formation. You can insulate the flask to slow down the cooling rate.

-

Use a different solvent system:

-

If you are using a single solvent, try a binary solvent system. For amides, mixtures like ethanol/water, ethyl acetate/hexanes, or acetone/hexanes can be effective.[7]

-

Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

-

-

Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.

-

Seed the solution: Introduce a small crystal of the pure product to induce crystallization at a temperature above where it oils out.

Q2: What are the best starting solvents for the recrystallization of this compound?

A2: For N-substituted amides, moderately polar solvents are often a good starting point. Based on the structure of your compound, consider the following:

| Solvent/System | Rationale |

| Ethanol | Often a good general-purpose solvent for amides with moderate polarity.[7] |

| Ethyl Acetate/Hexanes | A versatile binary system. Dissolve in hot ethyl acetate and add hexanes until turbidity appears. |

| Acetone/Hexanes | Similar to the ethyl acetate/hexanes system, offering a different polarity balance.[7] |

| Isopropanol | Another good option for moderately polar compounds. |

Experimental Protocol: Recrystallization using Ethanol

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful if your product is an oil or if recrystallization fails to remove all impurities.

Q1: I'm not getting good separation of my product from the starting amine using column chromatography. What can I do?

A1: The starting amine (4-chlorobenzylamine) is more polar than the product due to the presence of the primary amine group. If you are experiencing co-elution, you need to optimize your mobile phase.

Troubleshooting Steps:

-

Decrease the polarity of the mobile phase: A less polar mobile phase will increase the retention time of all compounds but may improve the separation between your product and the more polar amine. For example, if you are using 30% ethyl acetate in hexanes, try decreasing it to 20% or even 10%.

-

Add a small amount of triethylamine to the mobile phase: Residual acidity on the silica gel can cause primary amines to streak or tail, leading to poor separation. Adding 0.1-1% triethylamine to your mobile phase can neutralize these active sites and improve the chromatography of amines.

-

Consider a different stationary phase: If silica gel is not providing adequate separation, you could try using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

Experimental Protocol: Silica Gel Column Chromatography

-

Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

-

Elute the column: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your compounds.

-

Monitor the elution: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

-

Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Troubleshooting poor separation in column chromatography.

Section 3: Purity Analysis

Verifying the purity of your final product is a critical step.

Q1: How can I confirm the purity of my this compound?

A1: A combination of analytical techniques should be used to confirm the purity and identity of your compound.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can be used for quantitative purity assessment against a known standard.[8][9] |

| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity by separating the main component from impurities.[10][11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and confirming the molecular weight of the product. |

| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |

HPLC Method Development Tips:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.

-

Detector: A UV detector set at a wavelength where the aromatic rings of your compound absorb (e.g., ~254 nm) should provide good sensitivity.

Section 4: Safety Considerations

Q1: What are the main safety hazards associated with the synthesis and purification of this compound?

A1: The primary hazard comes from the starting material, 3-chloropropanoyl chloride.

-

3-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water to produce HCl gas.[12][13][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic. When adding the acyl chloride to the amine, do so slowly and with cooling to control the reaction temperature.

-

Solvents used in purification are often flammable. Take appropriate precautions to avoid ignition sources.

References

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Palladium‐Catalyzed Borylation of Aryl Chlorides - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Acrylamide, N-benzyl. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

(PDF) Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole propanamide as non-steroidal anti-inflammatory agents. (2015, April 22). ResearchGate. Retrieved from [Link]

-

Structure-based discovery of CFTR potentiators and inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and screening of N-benzylamides 2, 12-17. (n.d.). ResearchGate. Retrieved from [Link]

-

Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

DEVELOPMENT OF A KINETIC REACTION RATE LIMITED STUDY ON DEGRADATION OF IMPURITY PROFILE FOR THE ESTIMATION OF ACETAMINOPHEN IN. (2013, June 21). International Journal of Bioassays. Retrieved from [Link]

-

Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates. (n.d.). Amazon Web Services. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020, June 19). ACS Publications. Retrieved from [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

UPC2 Method Development for Achiral Impurity Analysis. (n.d.). Waters. Retrieved from [Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses. Retrieved from [Link]

-

-

3-CHLOROPROPIONYL CHLORIDE. (n.d.). VanDeMark Chemical. Retrieved from [Link]

-

Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (2022, December 29). MDPI. Retrieved from [Link]

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved from [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.

-

Application Note - High speed analysis of paracetamol. (n.d.). LabRulez LCMS. Retrieved from [Link]

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. mt.com [mt.com]

- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijbio.com [ijbio.com]